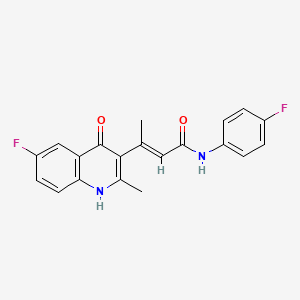

(E)-3-(6-Fluoro-4-hydroxy-2-methylquinolin-3-YL)-N-(4-fluorophenyl)but-2-enamide

Beschreibung

(E)-3-(6-Fluoro-4-hydroxy-2-methylquinolin-3-YL)-N-(4-fluorophenyl)but-2-enamide (CAS: 1150271-29-6) is a fluorinated quinoline derivative with the molecular formula C₂₀H₁₆F₂N₂O₂ and a molecular weight of 354.35 g/mol . Its structure features a quinoline core substituted with a fluorine atom at position 6, a hydroxyl group at position 4, and a methyl group at position 2. The compound’s fluorine substituents enhance metabolic stability and binding affinity, making it a candidate for drug development targeting enzymes or receptors sensitive to halogen interactions .

Eigenschaften

IUPAC Name |

3-(6-fluoro-2-methyl-4-oxo-1H-quinolin-3-yl)-N-(4-fluorophenyl)but-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F2N2O2/c1-11(9-18(25)24-15-6-3-13(21)4-7-15)19-12(2)23-17-8-5-14(22)10-16(17)20(19)26/h3-10H,1-2H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARZQIACBHGQCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(N1)C=CC(=C2)F)C(=CC(=O)NC3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696478 | |

| Record name | 3-(6-Fluoro-2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)-N-(4-fluorophenyl)but-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-29-6 | |

| Record name | 3-(6-Fluoro-2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)-N-(4-fluorophenyl)but-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

(E)-3-(6-Fluoro-4-hydroxy-2-methylquinolin-3-YL)-N-(4-fluorophenyl)but-2-enamide, with the CAS number 1150271-29-6, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, summarizing key findings from recent studies and presenting relevant data.

Anticancer Activity

Recent studies have indicated that derivatives of quinoline, including those similar to (E)-3-(6-Fluoro-4-hydroxy-2-methylquinolin-3-YL)-N-(4-fluorophenyl)but-2-enamide, exhibit significant anticancer properties.

- Mechanism of Action :

-

Case Studies :

- A study involving various quinolone derivatives demonstrated that compounds with structural modifications showed enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SKOV-3 (ovarian cancer). The IC values for these derivatives were significantly lower than those of established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications, particularly against resistant bacterial strains.

- Mechanism of Action :

-

Research Findings :

- Studies have reported that modifications in the fluoroquinolone structure can lead to improved antibacterial efficacy. For instance, derivatives have been shown to exhibit enhanced activity against both Gram-positive and Gram-negative bacteria .

- The development of new derivatives has been critical in addressing the challenge of antibiotic resistance .

Comparative Efficacy

The following table summarizes the IC values of (E)-3-(6-Fluoro-4-hydroxy-2-methylquinolin-3-YL)-N-(4-fluorophenyl)but-2-enamide compared to other known compounds:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis with structurally related compounds reveals key differences in substituents, core scaffolds, and biological activity:

Key Observations

Core Scaffold Differences: Quinoline vs. Quinazoline: Quinazoline derivatives (e.g., ) often exhibit stronger kinase inhibition due to additional nitrogen atoms enabling hydrogen bonding with ATP-binding pockets. Chalcone Derivatives: Compounds like prioritize planar aromatic interactions, whereas quinoline-based structures focus on hydrophobic and halogen bonding .

Substituent Effects: Fluorine vs. Methoxy: Fluorine increases electronegativity and metabolic stability but may reduce solubility compared to methoxy groups . Chloro/Cyano Groups: Chlorine and cyano substituents (e.g., ) enhance target selectivity but may increase toxicity risks.

Chalcone derivatives (e.g., ) with dihedral angles <30° exhibit stronger antimicrobial activity due to improved planarity and membrane penetration .

Crystallographic and Computational Insights

- SHELX/SIR97 : Tools like SHELX and SIR97 are critical for resolving crystal structures, confirming the (E)-configuration of the but-2-enamide group, which is essential for maintaining biological activity.

- Hirshfeld Surface Analysis : Used in chalcone studies (e.g., ) to quantify intermolecular interactions, highlighting how fluorine and methoxy groups influence crystal packing and stability.

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of (E)-3-(6-Fluoro-4-hydroxy-2-methylquinolin-3-yl)-N-(4-fluorophenyl)but-2-enamide typically involves:

- Construction of the quinoline core with specific substitution at positions 2, 3, 4, and 6.

- Introduction of the 6-fluoro and 4-hydroxy substituents on the quinoline ring.

- Formation of the but-2-enamide side chain with an (E)-configuration.

- Coupling of the quinoline moiety with a 4-fluorophenyl amide group.

This multistep approach requires precise control of reaction conditions to achieve the desired regio- and stereochemistry.

Preparation of the Quinoline Core

A common approach to synthesize the substituted quinoline involves a one-pot, multi-component reaction using:

- An aromatic aldehyde or equivalent precursor bearing the 6-fluoro substituent.

- An amine source such as 4-fluoroaniline derivatives.

- A β-ketoester or malononitrile derivative to form the quinoline ring system.

For example, a three-component reaction involving malononitrile, 3-aminophenol, and substituted aldehydes has been shown to efficiently yield hydroxyquinoline derivatives under mild conditions without toxic solvents or harsh reagents. The reaction proceeds via Knoevenagel condensation, Michael addition, rearrangement, and cyclization steps, providing high yields (63–97%) of hydroxyquinoline derivatives with excellent functional group tolerance.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Knoevenagel condensation | Aromatic aldehyde + malononitrile, base catalyst (e.g., K2CO3) | Formation of benzylidenemalononitrile intermediate |

| Michael addition | Addition of 3-aminophenol | Intermediate adduct formation |

| Cyclization and rearrangement | Heating under reflux | Formation of 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives |

This method can be adapted to introduce the 6-fluoro substituent by choosing appropriately substituted aldehydes.

Formation of the (E)-But-2-enamide Side Chain

The (E)-configuration of the but-2-enamide moiety is typically achieved via coupling reactions involving acrylic acid derivatives or activated intermediates such as acid chlorides or carbonyldiimidazole-activated acids.

A representative example involves:

- Activation of 3-pyridineacrylic acid or analogous acrylic acid derivatives using N,N’-carbonyldiimidazole in tetrahydrofuran (THF) at low temperature.

- Subsequent reaction with an amine such as 4-fluoroaniline or related substituted anilines at room temperature to form the amide bond.

- The reaction conditions favor formation of the (E)-isomer due to thermodynamic stability and steric factors.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Activation | N,N’-carbonyldiimidazole + acrylic acid derivative, 0 °C to RT | Formation of activated ester intermediate |

| Coupling | Addition of 4-fluoroaniline, RT, 16–24 h | Formation of (E)-but-2-enamide with amide linkage |

Purification and Crystallization

Post-synthesis, the compound is typically purified by:

- Silica gel column chromatography using appropriate eluents (e.g., pentane/ethyl acetate mixtures).

- Recrystallization from solvents like tetrahydrofuran or ethanol to obtain pure crystalline product.

Polymorph screening and crystallization conditions are important to obtain stable solid forms suitable for biological evaluation.

Summary Table of Preparation Steps

Research Findings on Preparation

- The one-pot multi-component synthesis of hydroxyquinoline derivatives is efficient and scalable, avoiding toxic reagents and harsh conditions.

- Carbonyldiimidazole activation is a reliable method for amide bond formation in acrylic acid derivatives, ensuring stereochemical control of the (E)-isomer.

- Fluoro substituents enhance biological activity and require careful selection of starting materials to incorporate them regioselectively.

- Purification by chromatography and recrystallization yields high-purity compounds suitable for in vitro biological testing.

Q & A

Q. What are the standard synthetic routes for (E)-3-(6-Fluoro-4-hydroxy-2-methylquinolin-3-YL)-N-(4-fluorophenyl)but-2-enamide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step process, including:

- Condensation reactions between fluorinated quinoline intermediates and activated enamide precursors under inert atmosphere (e.g., nitrogen) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) are used to enhance solubility, with reaction temperatures maintained between 60–80°C to balance yield and side-product formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures >95% purity. Reaction progress is monitored via TLC (Rf ~0.4 in 1:1 EtOAc/hexane) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Key methods include:

- NMR spectroscopy : and NMR confirm regiochemistry (e.g., E-configuration of the enamide via coupling constants ) and fluorine substitution patterns .

- High-resolution mass spectrometry (HRMS) : Accurate mass measurement (e.g., [M+H] at m/z 413.1422) validates molecular formula .

- HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water + 0.1% formic acid) with UV detection at 254 nm .

Q. What preliminary biological assays are used to evaluate this compound’s activity?

Initial screens focus on:

- Enzyme inhibition : Kinase or protease inhibition assays (IC determination) using fluorogenic substrates .

- Antimicrobial testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across different assay platforms?

Contradictions may arise from:

- Purity discrepancies : Re-evaluate compound purity via LC-MS and control for residual solvents or salts .

- Assay conditions : Standardize buffer pH (e.g., 7.4 vs. 6.5) and co-solvent concentrations (e.g., DMSO ≤0.1%) to minimize false positives .

- Target specificity : Use CRISPR-engineered cell lines or isoform-selective inhibitors to confirm on-target effects .

Q. What strategies optimize the compound’s synthetic yield in scaled-up reactions?

Advanced optimization includes:

- Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) to identify critical parameters (temperature, catalyst loading) .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., proline derivatives) to enhance enantioselectivity .

- Solvent engineering : Switch to biodegradable solvents (e.g., cyclopentyl methyl ether) or microwave-assisted synthesis to reduce reaction time .

Q. How can crystallography and computational modeling elucidate structure-activity relationships (SAR)?

- Single-crystal X-ray diffraction : Use SHELXL or SIR97 for structure refinement; hydrogen-bonding interactions (e.g., quinoline OH→amide carbonyl) guide SAR .

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., kinase ATP-binding pockets) .

- QM/MM simulations : Analyze electronic effects of fluorine substituents on binding affinity and metabolic stability .

Q. What advanced techniques characterize the compound’s mechanism of action (MoA)?

- Cellular thermal shift assays (CETSA) : Identify target engagement by monitoring protein thermal stability shifts .

- Phosphoproteomics : SILAC-based LC-MS/MS to map downstream signaling pathways .

- In vivo PET imaging : -labeled analogs for real-time biodistribution studies in disease models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.